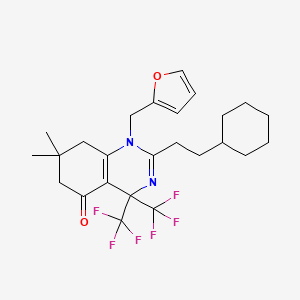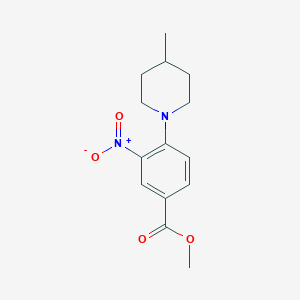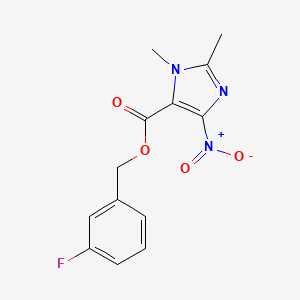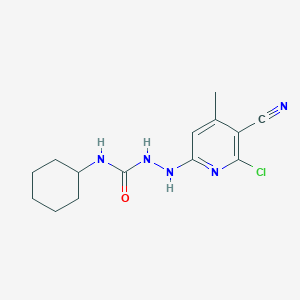![molecular formula C18H26N2O2 B11497139 3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B11497139.png)
3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a cyclohexenone ring, which contribute to its unique chemical properties.
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group contributes to the compound’s binding affinity and specificity. The cyclohexenone ring plays a role in the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethyl-1,3-propanediamine
Uniqueness
3-{[3-(Dimethylamino)propyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propylamino]-5-(3-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)9-5-8-19-16-10-15(11-17(21)13-16)14-6-4-7-18(12-14)22-3/h4,6-7,12-13,15,19H,5,8-11H2,1-3H3 |
InChI Key |
HCAJVWAJRMSAJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC(=O)CC(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11497056.png)
![4-(3,4-dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11497064.png)

![1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-chloro-4-fluorophenyl)amino]carbonyl]phenyl ester](/img/structure/B11497082.png)
![Ethyl 3-({[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoate](/img/structure/B11497092.png)
![7'-amino-2'-[(4-fluorobenzyl)sulfanyl]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11497095.png)
![3-{4-methoxy-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11497098.png)
![(2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11497108.png)


![2'-amino-1'-(2,4-difluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11497131.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B11497148.png)


